

Spectroscopic Profile of 2-(3-Methoxyphenoxy)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(3-Methoxyphenoxy)ethanamine** (CAS No. 6487-86-1). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted and expected values based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

2-(3-Methoxyphenoxy)ethanamine is an organic compound with the molecular formula C₉H₁₃NO₂.^[1] Its structure consists of a methoxyphenoxy group attached to an ethanamine moiety.

Property	Value	Reference
IUPAC Name	2-(3-Methoxyphenoxy)ethanamine	
CAS Number	6487-86-1	[1]
Molecular Formula	C ₉ H ₁₃ NO ₂	[1]
Molecular Weight	167.21 g/mol	
Appearance	Powder or liquid	[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-(3-Methoxyphenoxy)ethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.20	t	1H	Ar-H (meta to -OCH ₃ and -OCH ₂ CH ₂ NH ₂)
~ 6.50 - 6.60	m	3H	Ar-H (ortho and para to -OCH ₃)
~ 4.05	t	2H	-O-CH ₂ -
~ 3.78	s	3H	-OCH ₃
~ 3.10	t	2H	-CH ₂ -NH ₂
~ 1.5 - 2.5 (broad)	s	2H	-NH ₂

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~ 160	Ar-C-OCH ₃
~ 158	Ar-C-O-CH ₂
~ 130	Ar-CH
~ 108	Ar-CH
~ 106	Ar-CH
~ 102	Ar-CH
~ 68	-O-CH ₂ -
~ 55	-OCH ₃
~ 41	-CH ₂ -NH ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H stretch (primary amine)
3000 - 3100	Medium	C-H stretch (aromatic)
2850 - 2960	Medium	C-H stretch (aliphatic)
1580 - 1600	Strong	C=C stretch (aromatic ring)
1450 - 1500	Medium	C=C stretch (aromatic ring)
1200 - 1250	Strong	C-O-C stretch (aryl ether)
1030 - 1050	Strong	C-O stretch (methoxy)
800 - 900	Strong	C-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS)

m/z	Interpretation
167	$[M]^+$ (Molecular ion)
152	$[M - NH_3]^+$
138	$[M - CH_2NH_2]^+$
124	$[M - OCH_2CH_2NH_2]^+$
109	$[M - C_2H_4O - NH_2]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data. These protocols are based on standard practices for similar organic compounds.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **2-(3-Methoxyphenoxy)ethanamine** in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 300 MHz or higher NMR spectrometer (e.g., Varian, Bruker).
- 1H NMR:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
- KBr Pellet (for solids):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Perkin-Elmer, Thermo Nicolet).
- Procedure:

- Record a background spectrum of the empty sample holder (or KBr pellet without the sample).
- Place the sample in the spectrometer's sample compartment.
- Acquire the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

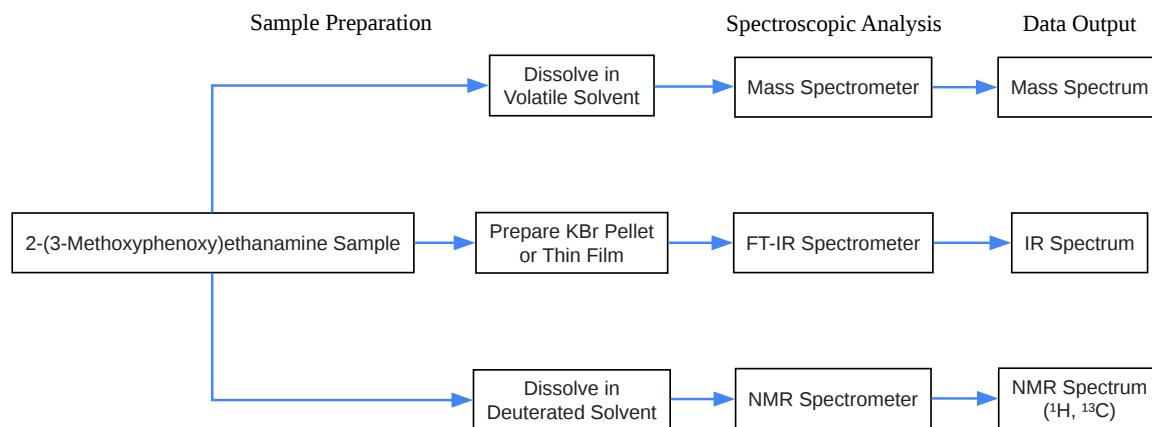
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer, for example, an Agilent 1100 Q-trap LC-MS/MS.
- Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule.
- Procedure:
 - Introduce the sample solution into the ion source of the mass spectrometer via direct infusion or through a liquid chromatograph.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - The mass spectrum is typically recorded over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

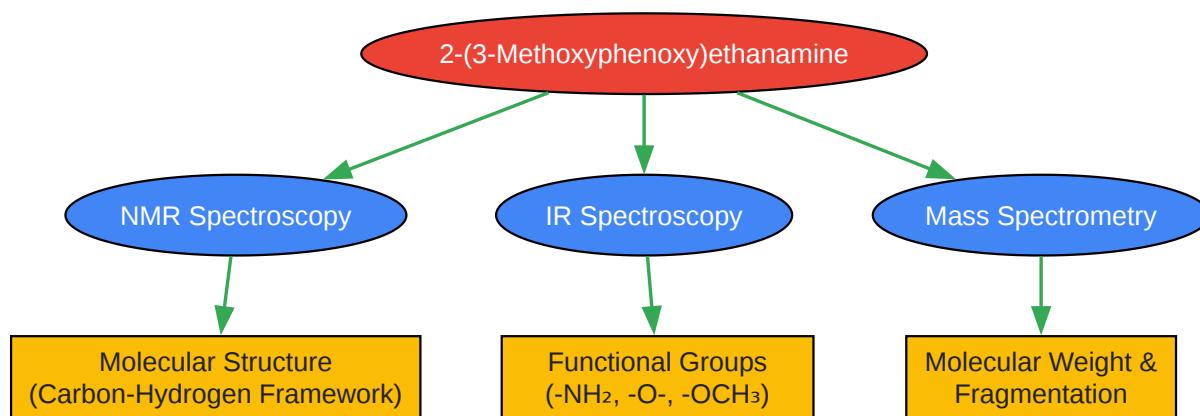
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.



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Caption: Experimental workflow for the spectroscopic analysis of **2-(3-Methoxyphenoxy)ethanamine**.



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Caption: Relationship between spectroscopic techniques and the molecular information obtained.

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References

- 1. 2-(3-Methoxyphenoxy)ethanamine, CasNo.6487-86-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-Methoxyphenoxy)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136468#spectroscopic-data-of-2-3-methoxyphenoxy-ethanamine-nmr-ir-ms>]

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